molecular formula C11H12FNO2 B1442120 1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1127402-43-0

1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1442120
M. Wt: 209.22 g/mol
InChI Key: IHHYEODYOHUZKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid” is C11H12FNO2. Its molecular weight is 209.22 g/mol.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.22 g/mol. More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid and its derivatives have been explored in chemical synthesis and medicinal chemistry for their potential applications. For instance, enantiopure 3-substituted azetidine-2-carboxylic acids have been synthesized for studying the influence of conformation on peptide activity, highlighting the versatility of azetidine derivatives in chemical synthesis (Sajjadi & Lubell, 2008). Moreover, benzofuran-based S1P1 agonists, including compounds with the 1-[(4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl] azetidine-3-carboxylic acid structure, have shown significant potential in the treatment of multiple sclerosis due to their high selectivity and oral bioavailability, demonstrating the utility of azetidine derivatives in developing new therapeutic agents (Saha et al., 2011).

Antioxidant Potential and Biological Activity

Research has also been conducted on the synthesis and in-vitro evaluation of novel Schiff bases and azetidines derived from phenyl urea derivatives, including those related to azetidine-3-carboxylic acid, for their antioxidant potentials. These compounds were shown to exhibit moderate to significant antioxidant effects, suggesting their potential medicinal benefits and applications in designing new therapeutic molecules (Nagavolu et al., 2017).

Material Science and Polymer Chemistry

Azetidine-containing compounds have been investigated for their applications in material science and polymer chemistry. For example, an azetidine-terminated self-curable aqueous-based polyurethane dispersion has been developed, showcasing the utility of azetidine derivatives in creating self-curing polymeric materials with potential applications in coatings, adhesives, and other polymeric systems (Wang et al., 2006).

Drug Design and Development

Furthermore, azetidine derivatives have been explored in drug design and development, emphasizing their significance in creating novel therapeutic agents. Isoform-selective thiazolo[5,4-b]pyridine S1P1 agonists with acyclic amino carboxylate head-groups, including azetidine carboxylates, have demonstrated promising results in reducing blood lymphocyte counts, which is crucial for treating autoimmune diseases like multiple sclerosis (Reed et al., 2012).

Future Directions

The future directions of “1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid” are not specified in the available resources. Given its structure, it could be of interest in pharmaceutical and agrochemical research .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-3-1-8(2-4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHYEODYOHUZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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